molecular formula C10H6BrF3N2O B12369162 3H-Pyrazol-3-one, 2-(2-bromophenyl)-2,4-dihydro-5-(trifluoromethyl)-

3H-Pyrazol-3-one, 2-(2-bromophenyl)-2,4-dihydro-5-(trifluoromethyl)-

Cat. No.: B12369162
M. Wt: 307.07 g/mol
InChI Key: IYYJQOCXUSLVAT-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a bromophenyl group at position 1 and a trifluoromethyl group at position 3, along with a hydroxyl group at position 5 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials could be 2-bromoacetophenone and trifluoroacetylacetone.

    Substitution Reactions: The bromophenyl and trifluoromethyl groups are introduced through substitution reactions. For instance, 2-bromoacetophenone can react with trifluoroacetylacetone in the presence of a base to form the desired pyrazole derivative.

    Hydroxylation: The hydroxyl group at position 5 can be introduced through hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or other suitable reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a pyrazolone derivative.

    Reduction: The bromophenyl group can be reduced to form a phenyl group, potentially altering the compound’s properties.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products:

    Oxidation: Pyrazolone derivatives.

    Reduction: Phenyl-substituted pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Biological Studies: The compound can serve as a probe to study biological pathways and interactions, especially those involving pyrazole derivatives.

    Industrial Applications: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The bromophenyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The hydroxyl group may also play a role in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: Lacks the bromine atom, which may affect its reactivity and binding properties.

    1-(2-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.

    1-(2-Bromophenyl)-3-methyl-1H-pyrazol-5-ol: Has a methyl group instead of a trifluoromethyl group, which may influence its stability and reactivity.

Uniqueness: 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is unique due to the combination of the bromophenyl and trifluoromethyl groups, which can impart distinct chemical and biological properties. The presence of these groups can enhance the compound’s stability, reactivity, and binding affinity for specific targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H6BrF3N2O

Molecular Weight

307.07 g/mol

IUPAC Name

2-(2-bromophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one

InChI

InChI=1S/C10H6BrF3N2O/c11-6-3-1-2-4-7(6)16-9(17)5-8(15-16)10(12,13)14/h1-4H,5H2

InChI Key

IYYJQOCXUSLVAT-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2Br)C(F)(F)F

Origin of Product

United States

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